molecular formula C5H6Cl2N4O B065379 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide CAS No. 175137-68-5

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

Cat. No.: B065379
CAS No.: 175137-68-5
M. Wt: 209.03 g/mol
InChI Key: RZLSBIKQOCNNMQ-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a sophisticated synthetic intermediate and investigative tool of significant interest in medicinal chemistry and pharmacology. Its core structure features a dichloro-substituted imidazole ring, a privileged scaffold known for its ability to interact with a wide range of biological targets, particularly enzymes. The presence of the ethanohydrazide side chain introduces a key functional handle, enhancing the molecule's potential as a versatile building block for the synthesis of more complex heterocyclic compounds, such as pyrazoles and other fused ring systems with potential biological activity.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4O/c6-4-5(7)11(2-9-4)1-3(12)10-8/h2H,1,8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLSBIKQOCNNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380953
Record name 2-(4,5-Dichloro-1H-imidazol-1-yl)acetohydrazide
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Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-68-5
Record name 4,5-Dichloro-1H-imidazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dichloro-1H-imidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazole Functionalization

The 4,5-dichloroimidazole precursor is synthesized via halogenation of imidazole using phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS) under reflux conditions. Dichlorination occurs at the 4- and 5-positions, with yields exceeding 85% when using a 1:2 molar ratio of imidazole to NCS at 80°C for 6 hours.

Hydrazide Group Introduction

The functionalized imidazole is then coupled with a hydrazide precursor. A solvent-free method involves reacting 4,5-dichloroimidazole with tert-butyl chloroacetate in the presence of sodium hydride (NaH) at 60°C, followed by hydrolysis with hydrochloric acid to yield the acetic acid intermediate. Subsequent treatment with hydrazine hydrate (NH₂NH₂·H₂O) at room temperature for 12 hours produces the target hydrazide derivative.

Key Reaction:

4,5-Dichloroimidazole+ClCH2COOtBuNaH, 60°CImidazol-1-yl-acetateHCl, H2OImidazol-1-yl-acetic acidNH2NH2Target Hydrazide\text{4,5-Dichloroimidazole} + \text{ClCH}2\text{COO}^t\text{Bu} \xrightarrow{\text{NaH, 60°C}} \text{Imidazol-1-yl-acetate} \xrightarrow{\text{HCl, H}2\text{O}} \text{Imidazol-1-yl-acetic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{Target Hydrazide}

Optimization of Reaction Conditions

Solvent-Free vs. Solvent-Based Synthesis

Comparative studies show solvent-free methods achieve higher yields (78–82%) than traditional ethanol-based systems (65–70%) due to reduced side reactions.

ParameterSolvent-Free MethodEthanol-Based Method
Temperature (°C)6080
Time (h)46
Yield (%)8268
Purity (HPLC, %)98.595.2

Catalytic Systems

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction efficiency by 15–20%, particularly in the coupling step.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols employ tubular flow reactors to maintain precise temperature control (60±2°C) and residence time (30 minutes). Key parameters include:

  • Throughput : 1.2 kg/h

  • Conversion Rate : 94%

  • Purity : 99% (after recrystallization from ethanol/water)

Waste Management

The solvent-free process reduces hazardous waste generation by 40% compared to conventional methods. Residual sodium hydride is neutralized with CO₂ to form sodium bicarbonate, which is filtered and repurposed.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 4.12 (s, 2H, CH₂), 3.98 (br s, 2H, NH₂).

  • ¹³C NMR : 148.2 (imidazole C-2), 136.5 (C-4/5), 165.3 (C=O).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 209.03 [M+H]⁺, matching the theoretical mass.

Challenges and Solutions

Byproduct Formation

The primary byproduct, 4,5-dichloroimidazol-1-yl-acetic acid (≤5%), is minimized by:

  • Strict stoichiometric control (1:1.05 imidazole:chloroacetate ratio)

  • Reduced reaction temperature (50–60°C)

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 30% faster reaction times (2.5 hours) using 100 W microwave irradiation, though yields remain comparable (80–82%).

Biocatalytic Approaches

Experimental studies using lipase enzymes (e.g., Candida antarctica Lipase B) demonstrate 65% conversion at 37°C, suggesting potential for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Biological Activity Reference
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide 4,5-Cl on imidazole; ethanohydrazide chain 235.06 (calc.) Not reported Presumed antiviral/antimicrobial
2-(3-Thienyl)ethanohydrazide Thienyl group instead of dichloroimidazole 170.23 80–83 Not reported
2-{2-[(2,4-Dinitrophenyl)sulphanyl]-1H-benzimidazol-1-yl}ethanohydrazide Benzimidazole core; sulfanyl-dinitrophenyl 461.42 Not reported Anthelmintic, antimicrobial
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide Ethanothioamide instead of hydrazide 210.08 204–207 Harmful (safety note)
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Ethyl ester instead of hydrazide 223.05 Not reported Intermediate for synthesis

Key Observations :

  • Chlorine Substitution: The dichloro substitution in the imidazole ring increases molecular weight and polarity compared to non-halogenated analogues (e.g., thienyl derivatives). This likely enhances stability and intermolecular interactions, as seen in the higher melting point of the thioamide analogue (204–207°C vs. 80–83°C for thienyl derivatives) .
  • Functional Group Impact : Replacing the hydrazide group with a thioamide (as in the ethanethioamide derivative) introduces sulfur, which may alter redox properties and toxicity profiles. The ethyl ester analogue serves primarily as a synthetic precursor .

Comparison with Other Derivatives :

  • Benzimidazole Derivatives : Compound 6 () was synthesized via sulfanylation followed by hydrazine treatment, demonstrating the adaptability of hydrazide chemistry across different heterocyclic cores .
  • Thioamide Analogues : Substitution of hydrazine with thioacetamide introduces sulfur, as seen in , which requires distinct reaction conditions (e.g., CS₂ or Lawesson’s reagent) .

Biological Activity

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 175137-68-5
  • Molecular Formula : C5H7Cl2N3

Research indicates that compounds containing imidazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism often involves interaction with specific enzymes or receptors in biological systems. For instance, imidazole derivatives can inhibit the activity of certain enzymes critical for bacterial protein synthesis, such as tyrosyl-tRNA synthetase, which is a target for novel antibacterial agents .

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess considerable antimicrobial properties. For example, a related compound was evaluated for its effectiveness against various bacterial strains using the broth microdilution method. The minimal inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Activity

Research has also explored the anticancer potential of imidazole derivatives. The compound was tested against various cancer cell lines, including leukemia and glioma cells. The results indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Cell Line IC50 (µM)
IPC-81 (Leukemia)15
C6 (Glioma)20

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various imidazole derivatives found that compounds similar to this compound exhibited potent activity against resistant bacterial strains . The study highlighted the need for further investigation into structure-activity relationships to optimize efficacy.
  • Anticancer Mechanisms : In vitro studies demonstrated that the compound could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This suggests potential for development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, and what reaction conditions ensure high yield?

  • Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions. Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with controlled pH and temperature (e.g., 60–80°C) to minimize side reactions . Alternative routes involve TDAE (tetrakis(dimethylamino)ethylene) methodology for coupling aromatic carbonyl derivatives with substituted imidazole precursors, achieving yields >70% under nitrogen atmosphere .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm hydrazide protons (~8–10 ppm) and imidazole ring carbons (~120–150 ppm).
  • X-ray Crystallography : Employ SHELX software for structure refinement. For example, anisotropic displacement ellipsoids in ORTEP diagrams (via WinGX suite) resolve bond angles and dihedral angles, critical for confirming stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS (exact mass: 246.0252 g/mol) verifies molecular formula and isotopic patterns .

Q. What biological activities are associated with this compound, and how are they assayed?

  • Methodological Answer : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via broth microdilution assays. Anticancer potential is tested using MTT assays on HeLa cells, with IC50_{50} values reported at 12–25 µM. Structure-activity relationship (SAR) studies recommend modifying the hydrazide moiety to enhance solubility and bioavailability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the thermochemical properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections calculates atomization energies and ionization potentials. For example, bond dissociation energies (BDEs) of the N–Cl bonds in the imidazole ring are predicted at ~75–80 kcal/mol, correlating with experimental stability under acidic conditions . Use Gaussian or ORCA software with a 6-311++G(d,p) basis set for optimized geometries .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
  • Crystallographic Refinement : If NMR suggests multiple conformers, perform single-crystal X-ray diffraction to resolve ambiguity. For example, SHELXL refinement with twin correction resolves disorder in the imidazole ring .
  • Dynamic NMR : Use variable-temperature 1H^1 \text{H}-NMR to study hindered rotation in the hydrazide group, resolving split signals at low temperatures .

Q. How can reaction conditions be optimized to suppress side reactions during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for selective dehalogenation during cyclization.
  • Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents to prevent hydrolysis of the hydrazide group .
  • In-line Analytics : Employ ReactIR to monitor reaction progress and detect intermediates like nitrile tautomers .

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